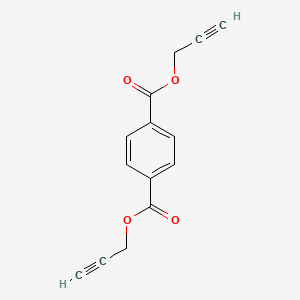

Bis(propargyl)terephthalate

Description

Bis(propargyl)terephthalate is an organic compound derived from terephthalic acid, where two propargyl (HC≡C-CH₂-) groups are esterified at the para positions of the benzene ring. Its molecular structure combines the rigidity of the aromatic terephthalate core with the reactivity of terminal alkyne groups. This compound has garnered attention in supramolecular chemistry due to its ability to form hierarchical assemblies, such as ring-in-ring pseudo[3]rotaxanes, when incorporated into host-guest systems . Its alkynyl termini enable further functionalization via click chemistry or coordination with metal ions, making it a versatile building block for advanced materials .

Properties

CAS No. |

4631-69-0 |

|---|---|

Molecular Formula |

C14H10O4 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

bis(prop-2-ynyl) benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C14H10O4/c1-3-9-17-13(15)11-5-7-12(8-6-11)14(16)18-10-4-2/h1-2,5-8H,9-10H2 |

InChI Key |

HZTNYDWTDTYXQC-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC(=O)C1=CC=C(C=C1)C(=O)OCC#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and applications among bis(propargyl)terephthalate and analogous compounds:

*Calculated based on substituent molecular weights.

Reactivity and Stability

- Bis(propargyl)terephthalate : Propargyl esters exhibit high reactivity in cycloaddition and polymerization reactions . However, they are prone to hydrolysis under basic or aqueous conditions, as observed in deuterium labeling experiments where dipropargyl terephthalate yielded mixtures due to partial hydrolysis .

- BHET : Hydroxyl groups enable polycondensation into PET but require careful purification to avoid oligomer contamination .

- Bis(2-ethylhexyl) terephthalate : Long alkyl chains enhance plasticizing efficiency but reduce biodegradability .

Supramolecular and Crystallographic Behavior

In host-guest complexes with cyclobis(paraquat-p-phenylene) (CBPQT), bis(propargyl)terephthalate exhibits a torsion angle of 70° between the terephthalate core and propargyl substituents. This contrasts with:

Industrial and Environmental Relevance

- BHET dominates PET recycling workflows due to its role in glycolysis, with companies like Carbios and Ioniqa Technologies optimizing its production .

- Bis(propargyl)terephthalate remains niche, primarily explored in academic settings for molecular machines or functional materials .

- Bis(2-ethylhexyl) terephthalate faces regulatory scrutiny as a plasticizer, with alternatives sought for reduced environmental persistence .

Research Findings and Data Highlights

Hydrolysis Sensitivity

Comparative studies reveal that propargyl esters hydrolyze more readily than BHET or methyl esters under basic conditions, limiting their utility in aqueous environments .

Luminescence and Coordination Chemistry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.